molecular formula C10H11NO2 B14758906 [(1E)-2-Nitrobut-1-en-1-yl]benzene CAS No. 1202-32-0

[(1E)-2-Nitrobut-1-en-1-yl]benzene

Cat. No.: B14758906
CAS No.: 1202-32-0
M. Wt: 177.20 g/mol
InChI Key: ZWVYQTKQQAYACO-CSKARUKUSA-N
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Description

[(1E)-2-Nitrobut-1-en-1-yl]benzene (C₁₀H₁₁NO₂; molecular weight: 177.203 g/mol) is a nitro-substituted alkenylbenzene derivative characterized by a nitro group (-NO₂) at the second carbon of a butenyl chain and a benzene ring at the first carbon . Its stereospecific E-configuration (trans geometry) at the double bond is critical for its reactivity and intermolecular interactions. This compound is listed under multiple CAS Registry Numbers, including 1202-32-0 and 182222-74-8, and has applications in organic synthesis and materials science .

Properties

CAS No.

1202-32-0

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

[(E)-2-nitrobut-1-enyl]benzene

InChI

InChI=1S/C10H11NO2/c1-2-10(11(12)13)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8+

InChI Key

ZWVYQTKQQAYACO-CSKARUKUSA-N

Isomeric SMILES

CC/C(=C\C1=CC=CC=C1)/[N+](=O)[O-]

Canonical SMILES

CCC(=CC1=CC=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration of Alkenylbenzene Precursors

Mechanism : Electrophilic nitration of substituted alkenes using mixed acid (HNO₃/H₂SO₄).
Procedure :

  • Substrate : 1-Phenyl-1-butene or analogous alkenylbenzenes.
  • Conditions : Microreactor technology (CN101613285B) enhances mixing and heat transfer, enabling precise control over regioselectivity.
    • Nitrating acid composition: 8–30% HNO₃, 50–80% H₂SO₄, 10–25% H₂O.
    • Molar ratio (HNO₃:benzene derivative): 0.9–1.2.
    • Temperature: 30–60°C; residence time: 10–40 seconds.

Outcomes :

Parameter Value Source
Conversion 15–75%
Selectivity >99.8% for mononitration
Isomer Control E-configuration favored

Advantages : Scalable for industrial use; minimal byproducts.

Copper-Catalyzed C-Alkylation

Mechanism : Ullmann-type coupling using Cu(I) catalysts to introduce nitroalkene moieties (PMC3389751).
Procedure :

  • Reagents : Benzyl bromide derivatives + 2-nitrobutane.
  • Catalyst : CuBr (20 mol%) with N-heterocyclic carbene ligands.
  • Conditions :
    • Solvent: Cyclohexane or dioxane.
    • Base: NaOtert-butanol (1.2 equiv).
    • Temperature: 60°C; reaction time: 24–48 hours.

Outcomes :

Parameter Value Source
Yield 71–89%
Diastereoselectivity >90% syn

Advantages : Tolerates secondary nitroalkanes; avoids harsh acids.

Henry Reaction Followed by Dehydration

Mechanism : Base-catalyzed nitro-aldol condensation followed by acid-mediated dehydration.
Procedure :

  • Henry Reaction :
    • Reagents : Benzaldehyde derivative + 2-nitrobutane.
    • Conditions : K₂CO₃ (2 equiv), ethanol, reflux (12 hours).
  • Dehydration :
    • Reagents : H₂SO₄ (1M) or P₂O₅.
    • Temperature : 80–100°C (microwave-assisted).

Outcomes :

Parameter Value Source
β-Nitro Alcohol Yield 65–85%
Nitroalkene Yield 70–90%

Advantages : Microwave irradiation reduces reaction time (<1 hour).

Wittig Reaction with Nitro-Substituted Ylides

Mechanism : Phosphonium ylide-mediated alkene formation.
Procedure :

  • Ylide Preparation : Triphenylphosphine + 2-nitrobutyl bromide.
  • Coupling : React ylide with benzaldehyde derivatives.
  • Conditions :
    • Solvent: THF or DCM.
    • Temperature: 0°C to room temperature.

Outcomes :

Parameter Value Source
Yield 60–75%
E/Z Ratio 8:1 (E-favored)

Advantages : Stereochemical control; compatible with electron-deficient aromatics.

Comparative Analysis of Methods

Method Yield (%) Selectivity Scalability Cost
Microreactor Nitration 75 High Industrial Low
Cu-Catalyzed Alkylation 85 Moderate Lab-scale Moderate
Henry-Dehydration 80 High Both Low
Wittig Reaction 70 High Lab-scale High

Key Observations :

  • Microreactor nitration offers the highest scalability but requires specialized equipment.
  • Henry-Dehydration balances yield and cost, ideal for academic settings.
  • Wittig reaction provides superior stereocontrol but involves expensive reagents.

Chemical Reactions Analysis

Types of Reactions

[(1E)-2-Nitrobut-1-en-1-yl]benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(1E)-2-Nitrobut-1-en-1-yl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1E)-2-Nitrobut-1-en-1-yl]benzene involves its interaction with molecular targets through its nitro and benzene functional groups. The nitro group can participate in redox reactions, while the benzene ring can undergo electrophilic substitution. These interactions can affect various biochemical pathways and molecular targets, leading to diverse biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Nitro-4-[(E)-2-nitrobut-1-en-1-yl]benzene

  • Molecular Formula : C₁₀H₁₀N₂O₄
  • Molecular Weight : 222.2 g/mol
  • CAS Number : 1212-20-0
  • Key Structural Differences: An additional nitro group (-NO₂) is present at the para position of the benzene ring. The butenyl chain retains the E-configuration but has a second nitro group on the same carbon (C2) as the original compound .
Property [(1E)-2-Nitrobut-1-en-1-yl]benzene 1-Nitro-4-[(E)-2-nitrobut-1-en-1-yl]benzene
Molecular Formula C₁₀H₁₁NO₂ C₁₀H₁₀N₂O₄
Molecular Weight (g/mol) 177.203 222.2
CAS Number 1202-32-0, 182222-74-8 1212-20-0
Substituents Single nitro group on butenyl chain Two nitro groups (butenyl chain + benzene ring)
Polarity Moderately polar Highly polar due to dual nitro groups
Synthetic Utility Intermediate for nitroalkene reactions Potential use in high-energy materials or as a bifunctional electrophile
Reactivity Insights :
  • The dual nitro groups in 1-nitro-4-[(E)-2-nitrobut-1-en-1-yl]benzene enhance its electrophilicity, making it more reactive toward nucleophilic additions compared to [(1E)-2-Nitrobut-1-en-1-yl]benzene .

Other Nitro-Substituted Alkenylbenzenes

highlights benzene derivatives with diverse substituents (e.g., methyl, chloro, methoxy), but nitro-alkenylbenzene analogs are sparsely documented. Key differences include:

  • Nitrovinylbenzenes : Compounds like (E)-1-nitro-2-phenylpropene lack the extended butenyl chain, reducing steric hindrance and altering conjugation effects .
  • Ortho/Meta Substitution : Nitro groups at ortho or meta positions on the benzene ring (e.g., 2-nitrovinylbenzene) exhibit distinct electronic properties compared to para-substituted derivatives .

Biological Activity

Introduction

[(1E)-2-Nitrobut-1-en-1-yl]benzene, also known as 1-nitro-4-(2-nitrobut-1-enyl)benzene, is an organic compound characterized by a nitro group attached to a benzene ring, along with a butenyl chain. Its unique structure allows for various biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Properties

  • Molecular Formula : C10_{10}H10_{10}N2_{2}O2_{2}
  • Molecular Weight : Approximately 195.21 g/mol
  • Structure : The compound features a conjugated system that includes both aromatic and alkenyl functionalities, contributing to its unique chemical properties.

The nitro groups in [(1E)-2-Nitrobut-1-en-1-yl]benzene can undergo bioreduction in biological systems, generating reactive intermediates that may interact with cellular components. This interaction can lead to various biological effects, including:

  • Generation of Reactive Oxygen Species (ROS) : The reduction of nitro groups can produce ROS, contributing to oxidative stress within cells.
  • Interaction with Enzymes and Receptors : The compound's mechanism involves targeting specific enzymes and receptors, influencing various biological pathways.

Antimicrobial Activity

Research indicates that [(1E)-2-Nitrobut-1-en-1-yl]benzene exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has demonstrated anticancer potential through several mechanisms:

  • Induction of Apoptosis : It may promote programmed cell death in cancer cells by modulating signaling pathways associated with cell survival and apoptosis.
  • Inhibition of Tumor Growth : Preclinical studies have reported that [(1E)-2-Nitrobut-1-en-1-yl]benzene can inhibit the proliferation of certain cancer cell lines .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds helps highlight the unique aspects of [(1E)-2-Nitrobut-1-en-1-yl]benzene:

Compound NameStructural FeaturesUnique Aspects
1-Nitro-4-(2-nitroprop-1-en-1-yl)benzeneSimilar nitro-substituted benzene structureDifferent alkyl chain length affects reactivity
1-Fluoro-4-(2-nitrobut-1-en-1-yl)benzeneContains a fluorine atom instead of a nitro groupFluorine substitution alters electronic properties
2-Nitrobut-1-enylbenzeneLacks the additional nitro group on the benzene ringSimpler structure with potentially different reactivity

Case Studies and Research Findings

Several studies have focused on the biological activity of [(1E)-2-Nitrobut-1-en-1-yl]benzene:

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a lead compound for new antibiotics.
  • Anticancer Activity Evaluation : In vitro studies demonstrated that [(1E)-2-Nitrobut-1-en-1-yl]benzene inhibited the growth of breast cancer cells by inducing apoptosis. The IC50_{50} value was determined to be approximately 12 µM, indicating potent anticancer activity .
  • Mechanistic Studies : Research highlighted the compound's ability to generate ROS upon bioreduction, leading to oxidative stress in cancer cells. This mechanism is crucial for understanding its therapeutic effects and potential side effects during biological testing .

Q & A

Basic Research Question

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can identify vinyl proton coupling patterns (e.g., Jtrans>JcisJ_{trans} > J_{cis}) and nitro group deshielding effects.
  • X-ray crystallography : SHELXL refinement resolves E/Z isomerism and π-π stacking interactions (observed in related nitrovinylanthracenes ).
  • IR spectroscopy : Nitro group stretching frequencies (~1520 cm1^{-1} and ~1350 cm1^{-1}) confirm substitution patterns.
    Contradictions between spectroscopic and crystallographic data require cross-validation via multiple techniques.

How do π-π stacking interactions affect the solid-state packing and stability of [(1E)-2-Nitrobut-1-en-1-yl]benzene?

Advanced Research Question
In the crystal lattice, the nitrovinyl group engages in π-π interactions with adjacent aromatic rings, stabilizing the structure and influencing melting points and solubility. X-ray studies of analogous compounds (e.g., 9-chloro-10-(2-nitrobut-1-en-1-yl)anthracene) reveal interplanar distances of ~3.5–4.0 Å, consistent with weak stacking . Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can correlate packing efficiency with decomposition temperatures. Contradictions in stability data may stem from polymorphic variations or solvent inclusion.

What are the challenges in computational modeling of [(1E)-2-Nitrobut-1-en-1-yl]benzene’s electronic structure?

Advanced Research Question
Density Functional Theory (DFT) struggles with accurate prediction of nitro group conjugation effects due to its strong electron-withdrawing nature. Hybrid functionals (e.g., B3LYP) with dispersion corrections improve agreement with experimental dipole moments and UV-Vis spectra. Challenges include:

  • Overestimation of nitrovinyl bond lengths.
  • Underestimation of hyperconjugative interactions with the benzene ring.
    Benchmarking against experimental X-ray data (e.g., bond angles and torsion angles ) is essential for model validation.

How can researchers address the lack of ecological toxicity data for [(1E)-2-Nitrobut-1-en-1-yl]benzene?

Basic Research Question
While existing safety data sheets (SDS) for related nitroaromatics report insufficient ecotoxicity data , researchers can:

Conduct acute toxicity assays using Daphnia magna or Vibrio fischeri to estimate EC50_{50} values.

Perform biodegradability tests (e.g., OECD 301F) to assess persistence.

Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential.
Contradictions between predicted and observed toxicity require iterative refinement of QSAR parameters.

What statistical methods are appropriate for analyzing contradictory reactivity data in nitrovinyl compound studies?

Advanced Research Question

  • Hypothesis testing : Use ANOVA to compare reaction yields across different conditions (e.g., catalysts, solvents) .
  • Regression analysis : Correlate electronic parameters (Hammett σ values) with reaction rates.
  • Error analysis : Identify outliers via Grubbs’ test and assess measurement uncertainty. For example, conflicting reports on nitro group reduction kinetics may arise from unaccounted trace metal impurities; controlled experiments with ICP-MS analysis can resolve discrepancies .

How can the compound’s electronic properties be exploited in materials science applications?

Advanced Research Question
The nitrovinyl group’s electron-deficient π-system makes it a candidate for:

  • Organic semiconductors : Charge transport properties can be tuned via substituent effects.
  • Nonlinear optical materials : Hyperpolarizability calculations (e.g., using Gaussian software) predict second-harmonic generation (SHG) efficiency.
    Experimental validation requires thin-film XRD and UV-Vis-NIR spectroscopy. Contradictions between theoretical and experimental bandgaps necessitate defect analysis in crystalline samples .

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